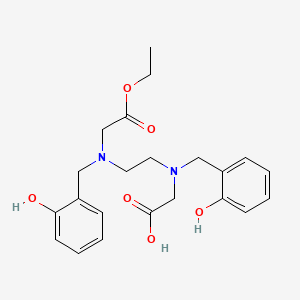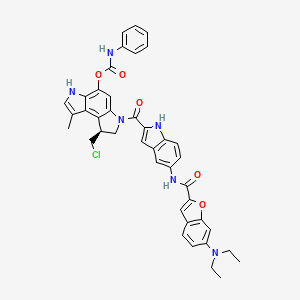
Carzelesin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carzelesin is a cyclopropylpyrroloindole prodrug analogue and DNA minor groove binding agent, with antineoplastic activity. After hydrolysis, the cyclopropyl group of carzelesin alkylates N3-adenine in a sequence-selective fashion. This results in tumor growth inhibition.
科学的研究の応用
Antitumor Activity and Cytotoxicity
Carzelesin, a prodrug cyclopropylpyrroloindole analogue, has been identified as a potent agent with significant antitumor activity. Its efficacy stems from its ability to form covalent adducts with DNA in a sequence-selective manner, primarily targeting the DNA minor groove. Carzelesin undergoes a two-step activation process, converting into a DNA-reactive compound that exhibits cytotoxicity. This compound has shown notable therapeutic efficacy against various tumor types in preclinical studies, including leukemia, pancreatic carcinoma, lung carcinoma, and human tumor xenografts, often resulting in significant tumor growth inhibition or complete remission in some cases (Li et al., 1992).
Pharmacokinetics and Clinical Studies
The pharmacokinetics of Carzelesin have been studied in both preclinical and clinical settings. A Phase I study highlighted its administration as a 4-weekly intravenous infusion, noting its primary dose-limiting toxicity as hematological, characterized by neutropenia and thrombocytopenia. The study established the maximum tolerated dose and identified a dose level that allowed for the best dose intensity for multiple courses (Awada et al., 1999). Furthermore, its comparative pharmacology across different species including mice, rats, and humans, revealed significant interspecies differences in tolerance and bone marrow toxicity, which are important considerations for its clinical use (van Tellingen et al., 1998).
Therapeutic Efficacy
Carzelesin's therapeutic efficacy has been evaluated against a range of human tumor xenografts, including those resistant to other treatments. It has shown significant growth inhibition in various tumor lines, with partial or complete regressions in certain cases, highlighting its potential as a potent antitumor agent (Houghton et al., 2004).
Pharmaceutical Development
The development of a stable parenteral dosage form for Carzelesin has been a subject of research, leading to the formulation of a stable solution suitable for phase I clinical trials. This development considered aspects like solubility, stability, and dosage requirements, crucial for its effective use in clinical settings (Jonkman de Vries et al., 2004).
DNA Interaction and Sequence Selectivity
The mechanism of DNA interaction by Carzelesin, particularly its sequence selectivity in alkylation, has been studied to understand its cytotoxic effects better. Such insights are fundamental to its application as an antitumor agent (Yoon & Lee, 1998).
特性
CAS番号 |
119813-10-4 |
|---|---|
製品名 |
Carzelesin |
分子式 |
C41H37ClN6O5 |
分子量 |
729.2 g/mol |
IUPAC名 |
[(8S)-8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate |
InChI |
InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)/t26-/m1/s1 |
InChIキー |
BBZDXMBRAFTCAA-AREMUKBSSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl |
外観 |
Solid powder |
その他のCAS番号 |
119813-10-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
carzelesin NSC 619029 U 80244 U-80244 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



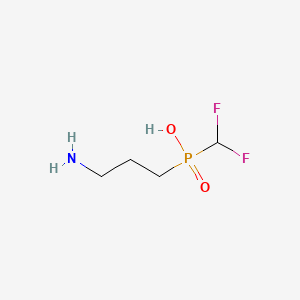
![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)
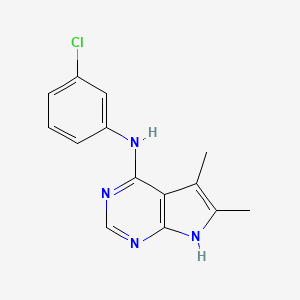
![1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-](/img/structure/B1668527.png)
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
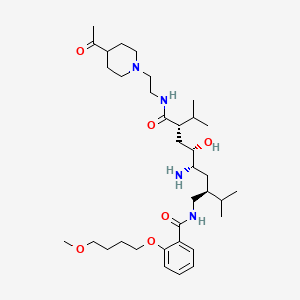
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)
